molecular formula C18H15IS B8515034 Triphenylsulfonium iodide CAS No. 3744-08-9

Triphenylsulfonium iodide

Cat. No.: B8515034
CAS No.: 3744-08-9
M. Wt: 390.3 g/mol
InChI Key: CVJLQNNJZBCTLI-UHFFFAOYSA-M
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Description

Triphenylsulfonium iodide is a useful research compound. Its molecular formula is C18H15IS and its molecular weight is 390.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Scientific Research Applications

  • Photolithography :
    • Role : Triphenylsulfonium iodide serves as a photoacid generator in photolithographic processes.
    • Mechanism : Upon exposure to ultraviolet (UV) light, it releases protons that catalyze the polymerization of resins used in microelectronics, facilitating the creation of intricate patterns on semiconductor devices .
  • Polymer Chemistry :
    • Functionality : The compound is used to initiate cationic polymerizations, which are essential for producing specialty polymers with specific properties.
    • Applications : These polymers find use in coatings, adhesives, and sealants that require precise control over their chemical structure and properties .
  • Biological Studies :
    • Controlled Release Systems : In biological research, this compound has been investigated for its potential in drug delivery systems where controlled release is crucial. The acid generated upon UV exposure can trigger the release of therapeutic agents at targeted sites within biological systems .
    • Cellular Studies : Its ability to modulate pH through acid generation is useful in studying cellular responses to environmental changes.
  • Antimicrobial Applications :
    • Mechanism : Research indicates that this compound exhibits antimicrobial properties by disrupting microbial membranes and inhibiting metabolic processes.
    • Case Study : Laboratory studies have shown significant reductions in bacterial colony-forming units when exposed to light, demonstrating its potential as an antimicrobial agent .

Comparative Analysis of Triphenylsulfonium Salts

The properties and applications of this compound can be compared with other triphenylsulfonium salts:

CompoundKey PropertiesApplications
This compoundStrong acid generation upon UV exposurePhotolithography, antimicrobial assays
Triphenylsulfonium triflateLower volatility; effective in organic electronicsLight-emitting diodes (LEDs)
Triphenylsulfonium hexafluorophosphateEnhanced charge transport in polymersOrganic photovoltaics

Case Studies

  • Microelectronics Fabrication :
    • In a study focused on semiconductor manufacturing, this compound was used as a photoacid generator in the development of advanced photolithographic techniques. The results demonstrated enhanced resolution and pattern fidelity compared to traditional methods .
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial activity of this compound against various bacterial strains. The findings indicated that it effectively inhibited growth at low concentrations when activated by light, suggesting its potential application in biomedical fields where infection control is critical .
  • Controlled Drug Release :
    • Research exploring drug delivery systems highlighted how this compound could be utilized to achieve controlled release profiles for therapeutic agents. By modulating pH through acid generation upon UV exposure, researchers demonstrated targeted delivery capabilities in vitro .

Properties

CAS No.

3744-08-9

Molecular Formula

C18H15IS

Molecular Weight

390.3 g/mol

IUPAC Name

triphenylsulfanium;iodide

InChI

InChI=1S/C18H15S.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1

InChI Key

CVJLQNNJZBCTLI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g of diphenyl sulfoxide was dissolved in 800 ml of benzene and thereto, 200 g of aluminum chloride was added and refluxed for 24 hours. The reaction solution was gradually poured into 2 L of ice and thereto, 400 ml of concentrated hydrochloric acid was added and heated at 70° C. for 10 minutes. This aqueous solution was washed with 500 ml of ethyl acetate and filtered. Thus, a solution obtained by dissolving 200 g of ammonium iodide was added thereto. The powder precipitated was collected by filtration, washed with water, washed with ethyl acetate and then dried. Thus, 70 g of triphenylsulfonium iodide was obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
200 g
Type
reactant
Reaction Step Five

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